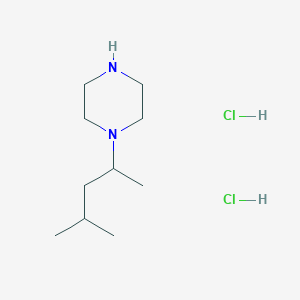

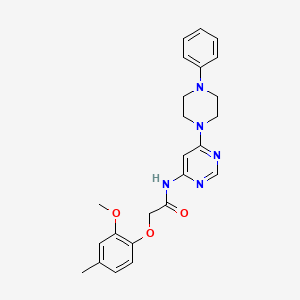

![molecular formula C18H18BrN3O B2608753 3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 647031-71-8](/img/structure/B2608753.png)

3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one

Overview

Description

The compound “3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one” is a complex organic molecule that contains a bromophenyl group, a pyridinyl group, and a piperazino group. These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the bromophenyl, pyridinyl, and piperazino groups. The presence of these groups could potentially allow for interesting intermolecular interactions and packing arrangements in the solid state .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl, pyridinyl, and piperazino groups. For example, the bromine atom on the bromophenyl group could potentially be a site of electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could potentially increase the compound’s density and boiling point compared to a similar compound without a bromine atom .Scientific Research Applications

Synthesis and Biological Activities

- Research has demonstrated the synthesis of various derivatives with the piperazine moiety, showing significant pharmacological activities. For instance, derivatives incorporating the piperazinyl group have been synthesized and evaluated for their antiarrhythmic, antihypertensive, and α-adrenolytic activities. These compounds showed notable affinities for α1- and α2-adrenoceptors, indicating their potential in cardiovascular therapeutic applications (Kulig et al., 2010).

Antimicrobial and Antimycobacterial Activities

- Novel triazine analogues incorporating the piperazinyl (and piperidinyl) group have been synthesized and assessed for their in vitro antimicrobial activity against a range of bacteria and fungi, as well as their activity against Mycobacterium tuberculosis. These compounds displayed potential as dual antimicrobial and antimycobacterial agents, suggesting their application in treating infectious diseases (Patel et al., 2012).

Anti-cancer Properties

- Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, with certain compounds showing significant antiplasmodial activity. This research indicates the potential of such compounds in developing new antimalarial therapies (Mendoza et al., 2011).

Catalysis and Chemical Synthesis

- The piperazine-1,4-diium dihydrogen phosphate, a piperazine-based dicationic Bronsted acidic ionic salt, has been introduced and utilized as an efficient and reusable catalyst for the synthesis of certain derivatives. This showcases the compound's role in facilitating chemical reactions and synthesis processes (Darvishzad et al., 2019).

Mechanism of Action

Target of Action

The compound “3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one” contains a pyridinyl piperazino moiety, which is a common structural feature in many bioactive pharmaceuticals . Therefore, it’s possible that this compound could interact with a variety of biological targets.

Future Directions

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O/c19-16-5-3-4-15(14-16)7-8-18(23)22-12-10-21(11-13-22)17-6-1-2-9-20-17/h1-9,14H,10-13H2/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHWUIWUCOOPHK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328281 | |

| Record name | (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

647031-71-8 | |

| Record name | (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2608670.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2608671.png)

![N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2608678.png)

![N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2608684.png)

![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2608685.png)

![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2608690.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2608691.png)